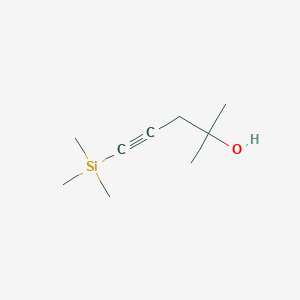

2-Methyl-5-trimethylsilylpent-4-yn-2-ol

Description

Properties

IUPAC Name |

2-methyl-5-trimethylsilylpent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-9(2,10)7-6-8-11(3,4)5/h10H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIUHXUETKEUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#C[Si](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-trimethylsilylpent-4-yn-2-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable alkyne precursor, such as 2-methyl-1-pentyne.

Trimethylsilylation: The alkyne undergoes a trimethylsilylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base, such as triethylamine (Et3N).

Hydroboration-Oxidation: The resulting trimethylsilyl-alkyne is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the appropriate position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-trimethylsilylpent-4-yn-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne can be reduced to form an alkene or alkane.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Various nucleophiles can be used to replace the trimethylsilyl group, depending on the desired functional group.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alkenes or alkanes.

Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

2-Methyl-5-trimethylsilylpent-4-yn-2-ol has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Its unique properties make it valuable in materials science and the development of new chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-5-trimethylsilylpent-4-yn-2-ol exerts its effects depends on the specific application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are determined by the specific reactions and processes in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The most relevant structural analogue is 2-Methyl-5-hexen-3-yn-2-ol (CAS 690-94-8), documented in . Below is a detailed comparison:

Physicochemical Properties

- Solubility : The TMS group in the target compound imparts hydrophobicity, reducing solubility in polar solvents compared to 2-Methyl-5-hexen-3-yn-2-ol, which may exhibit moderate polarity due to the alkene .

- Stability : The TMS group enhances stability under acidic/basic conditions and during storage, whereas the unprotected alkyne in 2-Methyl-5-hexen-3-yn-2-ol is more prone to oxidation or hydration .

Spectroscopic Differences

- ¹H NMR :

- Target Compound : Distinct singlet at δ ~1.05 ppm (9H, Si(CH₃)₃), δ ~1.40 ppm (3H, C(CH₃)), and alkyne-proximal CH₂ protons at δ 2.2–2.5 ppm.

- 2-Methyl-5-hexen-3-yn-2-ol : Alkene protons (δ 5.0–6.0 ppm) and terminal alkyne protons (if present) at δ ~2.5–3.0 ppm.

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of 2-Methyl-5-trimethylsilylpent-4-yn-2-ol?

- Answer : The compound contains a trimethylsilyl (TMS)-protected alkyne and a tertiary alcohol. Key properties include:

- Methodology : Use NMR (¹³C for silyl carbons), IR (alkyne stretch ~2100 cm⁻¹), and mass spectrometry for verification .

Q. How can researchers safely handle 2-Methyl-5-trimethylsilylpent-4-yn-2-ol in the lab?

- Answer : Follow SDS protocols for silylated compounds:

| Precaution | Recommendation | Source |

|---|---|---|

| PPE | Gloves, lab coat, goggles; P95 respirator for aerosols | |

| Ventilation | Use fume hoods to avoid inhalation | |

| Storage | Inert atmosphere, moisture-free |

Q. What synthetic strategies are effective for introducing the trimethylsilyl group to alkyne intermediates?

- Answer : Common methods include:

- Silylation of terminal alkynes : Use TMS-Cl with a base (e.g., Et₃N) in anhydrous conditions .

- Cross-coupling : Sonogashira coupling with TMS-protected alkynes, followed by deprotection if needed .

Advanced Research Questions

Q. How does the TMS group influence the reactivity of the alkyne in catalytic transformations?

- Answer : The TMS group:

- Electronically : Stabilizes the alkyne via σ-donation, reducing electrophilicity.

- Sterically : Hinders access to the alkyne, affecting regioselectivity in reactions like hydrofunctionalization .

Q. What analytical approaches resolve contradictions in reported stability data under varying pH?

- Answer : Design controlled stability studies:

| Condition | Analytical Tool | Outcome |

|---|---|---|

| Acidic (pH < 5) | HPLC-MS | Detect TMS hydrolysis to silanol |

| Neutral/Basic (pH > 7) | NMR (monitor alkyne/silyl signals) | Assess decomposition kinetics |

- Methodology : Use buffered solutions and quantify degradation products; reference SDS stability protocols .

Q. Can computational models predict the compound’s behavior in complex reaction systems?

- Answer : Yes. Strategies include:

- DFT Calculations : Map transition states for alkyne reactions (e.g., cycloadditions) .

- MD Simulations : Study interactions with catalysts (e.g., Pd complexes) to optimize selectivity .

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Answer : Systematically isolate and characterize intermediates:

| Step | Common Issues | Solutions |

|---|---|---|

| Silylation | Moisture contamination | Use molecular sieves; inert gas |

| Alkyne functionalization | Competing side reactions | Optimize catalyst loading |

- Methodology : Employ DoE (Design of Experiments) to identify critical variables (e.g., temperature, solvent) .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data for this compound?

- Answer : Cross-validate using orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.